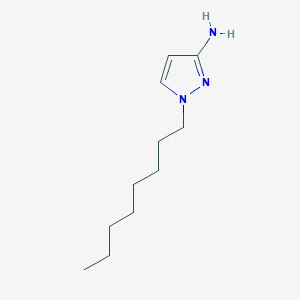

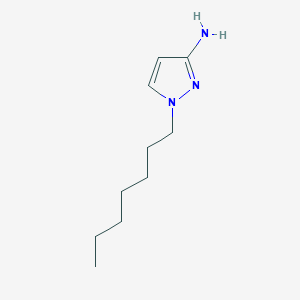

1-辛基-1H-吡唑-3-胺

描述

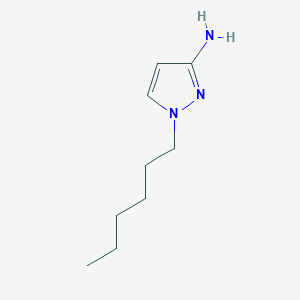

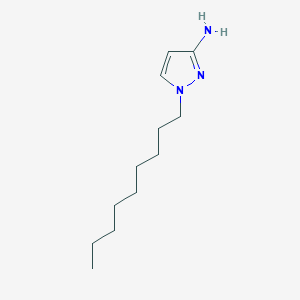

1-Octyl-1H-pyrazol-3-amine is a compound with the molecular formula C11H21N3 . It is a derivative of pyrazole, a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Recent developments in synthetic approaches to pyrazoles include new or advanced catalysts and other ‘environment-friendly’ procedures, including heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .Molecular Structure Analysis

The molecular structure of 1-Octyl-1H-pyrazol-3-amine is characterized by a pyrazole core with an octyl chain attached. The pyrazole core consists of a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been used in the oxidation reaction of catechol to o-quinone .科学研究应用

合成与表征

合成与生物活性:已合成并表征了吡唑衍生物,包括与 1-辛基-1H-吡唑-3-胺相关的吡唑衍生物,显示出潜在的抗肿瘤、抗真菌和抗菌特性。X 射线晶体研究为其结构提供了见解,支持开发对乳腺癌和微生物具有生物活性的化合物 (Titi 等人,2020)。

结构表征和应用:已合成并表征了源自吡唑-5-胺及其 Cu(II) 配合物的席夫碱,基于其结构和光谱研究显示出各种应用的潜力 (Jadeja 等人,2004)。

化学反应与化合物开发

化学反应中的区域选择性:关于涉及吡唑-3-胺的乌尔曼和酰化反应的区域选择性的研究阐明了不饱和度和电子特性的影响,为有机合成领域做出了贡献 (Bou-Petit 等人,2020)。

新型多米诺反应:用于合成吡唑稠合化合物的多米诺反应的开发为构建复杂的分子结构提供了新途径,展示了吡唑-3-胺在有机合成中的多功能性 (Jiang 等人,2014)。

C-H 胺化:C-H 胺化技术的发展,特别是使用铑 (III) 催化,展示了吡唑-3-胺在芳香族化合物改性中的应用,可能导致开发新药或材料 (Wu 等人,2014)。

作用机制

Target of Action

1-Octyl-1H-pyrazol-3-amine is a pyrazole-based compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities Pyrazole compounds have been found to interact with various targets, such as cyclin-dependent kinases (cdks) .

Mode of Action

For instance, some pyrazole-based compounds have been found to inhibit CDKs . These compounds can bind to the active site of the kinase, preventing it from phosphorylating its substrates and thus inhibiting its activity .

Biochemical Pathways

Given the potential interaction with cdks, it can be inferred that this compound may influence cell cycle regulation . CDKs play a crucial role in controlling the cell cycle, and their inhibition can lead to cell cycle arrest .

Result of Action

Based on the potential interaction with cdks, it can be inferred that this compound may induce cell cycle arrest . This could potentially lead to the death of rapidly dividing cells, such as cancer cells .

属性

IUPAC Name |

1-octylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3/c1-2-3-4-5-6-7-9-14-10-8-11(12)13-14/h8,10H,2-7,9H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSXHMIKFCPRAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=CC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

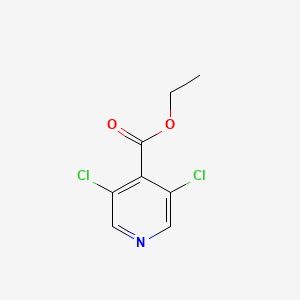

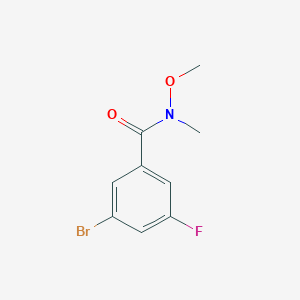

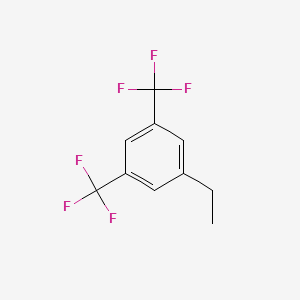

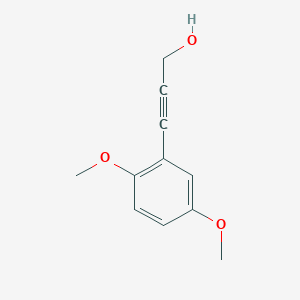

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6320439.png)